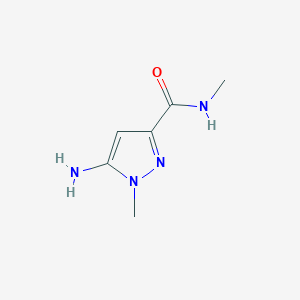

5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

5-amino-N,1-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-8-6(11)4-3-5(7)10(2)9-4/h3H,7H2,1-2H3,(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKQPLDWVAVUCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN(C(=C1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide typically involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with suitable reagents. One common method involves the reaction of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate under specific conditions to form the corresponding tetrahydropyrazolopyridine derivatives . Another approach includes the pseudo-three-component condensation reaction of 1,3-diphenyl 5-amino-pyrazole with isatines in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Substitution Reactions

The amino group at position 5 and the carboxamide at position 3 are primary sites for nucleophilic and electrophilic substitutions.

Key Findings :

-

Acylation occurs regioselectively at the amino group due to its nucleophilicity.

-

Alkylation under basic conditions avoids quaternization of the dimethylamino group.

Oxidation and Reduction

The amino and carboxamide groups undergo redox transformations under controlled conditions.

Mechanistic Insights :

-

Oxidation of the amino group proceeds via radical intermediates, forming nitroso derivatives .

-

LiAlH₄ reduces the carboxamide to a primary alcohol, retaining the pyrazole ring integrity.

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles.

Applications :

-

Cyclocondensation products show enhanced bioactivity in kinase inhibition assays .

-

Suzuki coupling introduces aryl groups, expanding π-conjugation for material science applications .

Hydrolysis and Functional Group Interconversion

The carboxamide group undergoes hydrolysis under acidic/basic conditions.

Structural Impact :

Comparative Reactivity with Analogues

Substituent effects influence reaction outcomes:

| Compound | Reaction with H₂O₂ | Product | Relative Rate |

|---|---|---|---|

| 5-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide | Oxidation at NH₂ | Nitroso derivative | 1.0 (Ref) |

| 5-Amino-1-methylpyrazole-3-carboxamide | Oxidation at NH₂ and ring | Multiple oxides | 0.7 |

| 5-Amino-N-ethyl-1H-pyrazole-3-carboxamide | No reaction | Unchanged | <0.1 |

Explanation :

Scientific Research Applications

Scientific Research Applications

The applications of 5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide can be categorized into several key areas:

1. Medicinal Chemistry

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting chorismate mutase, an enzyme crucial for the biosynthesis of aromatic amino acids, which are vital for microbial growth.

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit the proliferation of various cancer cell lines. A study demonstrated significant inhibition in lung cancer (NCI-H520) and gastric cancer (SNU-16) cell lines with IC50 values ranging from 19 nM to 73 nM.

2. Antimicrobial Applications

- The compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit the growth of pathogenic strains at concentrations lower than those required for conventional antibiotics.

3. Anti-inflammatory Properties

- Preliminary investigations suggest that this compound may modulate inflammatory responses, making it a candidate for further exploration in inflammatory disease models.

Case Study 1: Anticancer Activity

A detailed study evaluated the anticancer properties of this compound derivatives against lung and gastric cancer cell lines. The results indicated a significant reduction in cell proliferation, supporting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties revealed that this compound exhibited effective inhibition against various microbial strains. The results showed that it could serve as a potent alternative to traditional antibiotics in treating bacterial infections.

Comparison with Structural Variants

The following table summarizes the comparison between this compound and its structural variants:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Base structure with dimethyl group | Anticancer, antimicrobial |

| 5-Amino-N-methyl-1H-pyrazole-4-carboxamide | Methyl substitution at different position | Enhanced anti-inflammatory properties |

| 3-(Substituted alkoxy)pyrazole-4-carboxamides | Alkoxy substituents | Increased herbicidal activity |

Mechanism of Action

The mechanism of action of 5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (Cl, CN): Enhance reactivity and binding affinity (e.g., compound 3a’s chloro and cyano groups improve antifungal activity ). Alkyl Chains: Longer chains (e.g., propyl in ) improve lipophilicity but may reduce aqueous solubility.

Synthetic Yields :

Antifungal Activity:

- Imidazole Analogs (2h, 2k, 2l, ): Exhibit potent activity against Candida spp. via ROS generation and inhibition of dimorphic transition. No ergosterol synthesis inhibition observed.

- Pyrazole Carboxamides: While the target compound’s antifungal activity is unreported, chloro/cyano-substituted analogs (e.g., 3a–3p, ) show moderate activity, likely due to membrane disruption.

Kinase Inhibition:

- Compound 35 (): Inhibits kinases via chloropyrimidine interaction with ATP-binding pockets. The amino group in the target compound may enable similar targeting but with altered selectivity.

Metabolic Stability:

- Bulky substituents (e.g., tert-butyl in ) improve metabolic stability but reduce solubility. The target compound’s dimethyl groups balance stability and solubility.

Biological Activity

5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C6H10N4O

- Molecular Weight : 154.17 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit various kinases and its role in modulating signal transduction pathways. Here are some key mechanisms identified in research:

- Kinase Inhibition : This compound acts as an inhibitor of specific kinases involved in cancer progression, notably the ERK pathway, which is crucial for cell proliferation and survival .

- Antiproliferative Effects : Studies have shown that it exhibits significant antiproliferative activity against several cancer cell lines, including lung and gastric cancers .

Biological Activity Data

The following table summarizes the biological activities and effects observed in various studies involving this compound:

Case Study 1: Inhibition of Cancer Cell Proliferation

A study evaluated the efficacy of this compound against various cancer cell lines. The compound was found to significantly inhibit cell proliferation in lung and gastric cancers, demonstrating IC50 values ranging from 19 nM to 73 nM. This suggests potent anticancer properties that warrant further investigation into its potential as a therapeutic agent .

Case Study 2: Kinase Inhibition Profile

In another study focusing on the kinase inhibition profile, the compound was identified as a pan-FGFR inhibitor. It showed nanomolar activity against FGFR mutants associated with drug resistance. This positions it as a promising candidate for overcoming resistance in targeted cancer therapies .

Q & A

Q. What are the optimized synthetic routes for 5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide, and how can reaction yields be improved?

The synthesis typically involves cyclocondensation reactions. For example, ethyl 2-cyano-3-ethoxyacrylate can react with 4-methylbenzenesulfonylhydrazide under reflux conditions to form intermediates, followed by hydrazide derivatization with urea or thiourea to yield the target compound . Optimizing solvent systems (e.g., ethanol or potassium hydroxide) and reaction times (3–4 hours) improves yields, as demonstrated in analogous pyrazole-carbothioamide syntheses . Monitoring via thin-layer chromatography (TLC) ensures reaction completion.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR spectroscopy : Resolves tautomeric forms and hydrogen-bonding interactions by analyzing chemical shifts (e.g., pyrazole ring protons at δ 6.5–8.0 ppm) .

- IR spectroscopy : Identifies functional groups like carboxamide (C=O stretch ~1650 cm⁻¹) and amino groups (N–H ~3300 cm⁻¹) .

- ESI-MS : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- X-ray crystallography : Validates crystal packing and intermolecular interactions, as seen in structurally similar pyrazole derivatives .

Q. How do structural modifications (e.g., substituent variations) influence pharmacological activity?

Substituents at the pyrazole 3- and 5-positions significantly modulate bioactivity. For instance:

- Electron-withdrawing groups (e.g., nitro) enhance binding to enzymes like DHFR (dihydrofolate reductase) by improving electrostatic interactions .

- Aromatic substituents (e.g., chlorophenyl) increase lipophilicity, improving membrane permeability in cellular assays .

- Amino group modifications (e.g., methylation) can reduce metabolic degradation, as shown in stability studies of related pyrazole-carboxamides .

Advanced Research Questions

Q. How can tautomeric forms of this compound impact its biological activity, and how are they analyzed?

The pyrazole ring exhibits keto-enol tautomerism, influencing binding affinity. For example:

- Keto forms may stabilize hydrogen bonds with target proteins (e.g., COX-2), while enol forms could enhance π-π stacking with aromatic residues .

- 1H NMR in DMSO-d6 distinguishes tautomers via splitting patterns: enol tautomers show distinct NH signals, whereas keto forms display deshielded carbonyl carbons in 13C NMR . Computational studies (e.g., DFT) predict tautomer stability under physiological conditions .

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC50 values)?

Discrepancies often arise from experimental variables:

- Assay conditions : Buffer pH (e.g., phosphate vs. Tris) affects ionization states. Standardize protocols using reference inhibitors (e.g., doxorubicin for DHFR assays) .

- Cellular context : Metabolic activity in cancer vs. normal cell lines alters compound uptake. Use isogenic cell pairs for controlled comparisons .

- Batch variability : Characterize purity via HPLC (>95%) and confirm stereochemistry with chiral columns or X-ray crystallography .

Q. What computational methods predict the compound’s reactivity and guide synthetic optimization?

- Quantum chemical calculations (e.g., DFT): Model reaction pathways (e.g., cyclocondensation energetics) to identify rate-limiting steps .

- Molecular docking : Prioritize substituents with high docking scores (e.g., –8.5 kcal/mol for DHFR inhibitors) and favorable binding poses .

- Machine learning : Train models on existing pyrazole datasets to predict optimal reaction conditions (e.g., solvent, catalyst) and reduce trial-and-error experimentation .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.